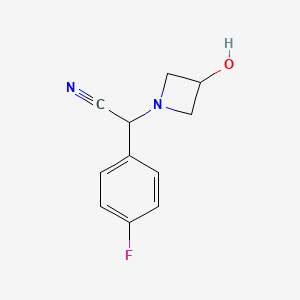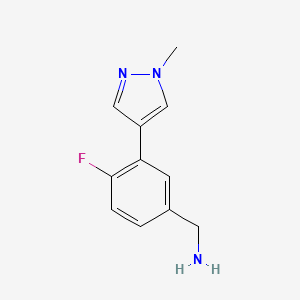
(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is an organic compound that features a fluorine atom, a pyrazole ring, and a methanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring, followed by its attachment to the fluorophenyl groupReaction conditions often include the use of solvents like methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It may serve as a lead compound in drug discovery efforts.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine: Similar structure but with a different position of the pyrazole ring.
(4-chloro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.
(4-fluoro-3-(1-ethyl-1H-pyrazol-4-yl)phenyl)methanamine: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
The uniqueness of (4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
[4-fluoro-3-(1-methylpyrazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H12FN3/c1-15-7-9(6-14-15)10-4-8(5-13)2-3-11(10)12/h2-4,6-7H,5,13H2,1H3 |
InChI Key |
MCSAIHRCIZVDFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC(=C2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


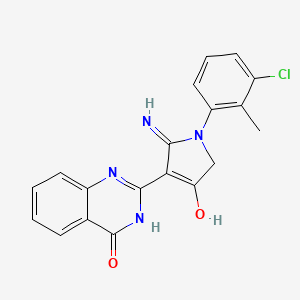
![3-[(4-Fluorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880427.png)

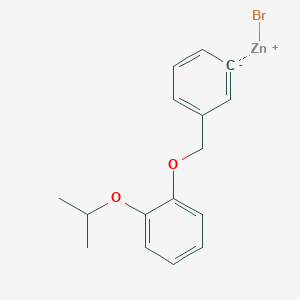
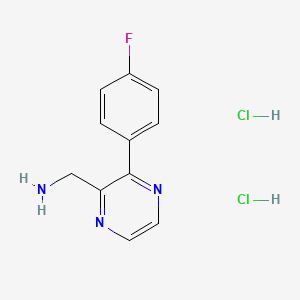

![(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880457.png)
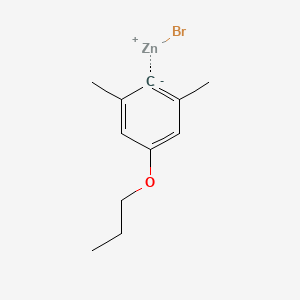
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)
![2-(4-Oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)-butyric acid ethyl ester](/img/structure/B14880479.png)
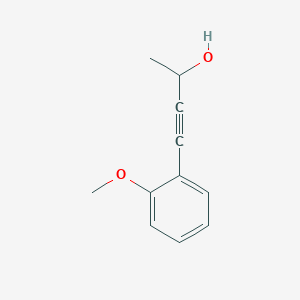
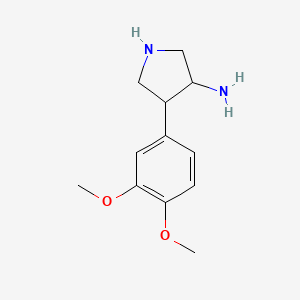
![(2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14880494.png)
